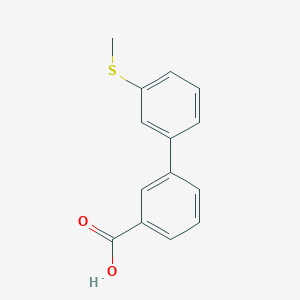

5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gave S- and S,N-substituted triazole derivatives .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide are not available, similar compounds have been synthesized and studied . The synthesis process involves reactions with thiosemicarbazide and subsequent cyclization .科学研究应用

1. 杂环化学和 O-苯醌二甲烷合成

杂环化合物,如 2,5-二氢噻吩 5,5-二氧化物,已使用可能适用于 5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺的方法合成。这些化合物用作杂环 o-苯醌二甲烷的前体,在各种化学合成中很有价值 (Chaloner 等,1992)。

2. 抗菌应用

基于磺酰胺的杂环,例如从类似化学结构中衍生的杂环,已显示出显着的抗菌活性。这表明 5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺在开发新的抗菌剂中具有潜在的应用 (El-Emary 等,2002)。

3. 抗结核剂

苯磺酰胺吡唑恶二唑衍生物的分子对接研究表明类似化合物在治疗结核病方面具有潜力。这可以扩展到 5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺作为抗结核药物开发的候选药物 (Shingare 等,2022)。

4. 分子对接研究和 COX-2 抑制

已经对相关化合物(如四唑衍生物)进行了分子对接研究,以了解与环氧合酶-2 (COX-2) 等酶的相互作用。这表明 5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺 在探索 COX-2 抑制方面的潜在研究应用 (Al-Hourani 等,2015)。

5. 碳酸酐酶抑制和血管扩张

与 5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺 结构类似的化合物已显示出对碳酸酐酶的抑制作用。这在脑血管扩张和抗惊厥活性中具有潜在应用 (Barnish 等,1981)。

6. 新型杂环化合物的合成

如相关研究中所示,含有磺酰胺部分的新型杂环化合物的合成表明合成和探索 5-氯-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)噻吩-2-磺酰胺 性质的途径 (Azab 等,2013)。

未来方向

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and resulting in a range of biological effects .

Mode of Action

It’s known that such compounds typically interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, often resulting in changes to cellular function, gene expression, or signal transduction .

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability and high potency .

Result of Action

Similar compounds have been found to exhibit a range of effects, including anti-inflammatory activities and less toxicity .

属性

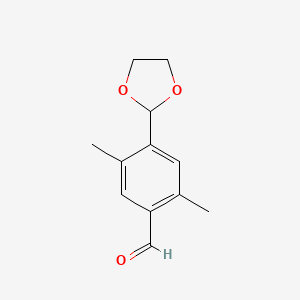

IUPAC Name |

5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSIHDSNASSNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)

![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)

![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)

![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)